molecular formula C15H14NO+ B493002 1-Methyl-4-(4-formylstyryl)pyridinium

1-Methyl-4-(4-formylstyryl)pyridinium

Cat. No.: B493002
M. Wt: 224.28g/mol
InChI Key: RYLOLRAYISQACV-NSCUHMNNSA-N
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Description

1-Methyl-4-(4-formylstyryl)pyridinium is a cationic pyridinium derivative characterized by a styryl group substituted with a formyl moiety at the para position. This compound is also known as SBQ (N-Methyl-4-(P-Formylstyryl)-Pyridinium Methylsulfate) and is widely utilized in photoresist formulations for screen printing and imaging technologies due to its photosensitive crosslinking properties . The formyl group (-CHO) on the styryl backbone enhances its electron-deficient nature, making it reactive toward nucleophiles like amines or thiols, a critical feature for applications in polymer chemistry and optoelectronics.

Properties

Molecular Formula

C15H14NO+

Molecular Weight

224.28g/mol

IUPAC Name

4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H14NO/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h2-12H,1H3/q+1/b3-2+

InChI Key

RYLOLRAYISQACV-NSCUHMNNSA-N

SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural and Electronic Modifications

Pyridinium derivatives with styryl substituents exhibit tunable electronic properties depending on the substituents attached to the phenyl ring. Key analogs include:

Compound Name Substituent (R) Key Features Applications Reference
1-Methyl-4-(4-formylstyryl)pyridinium -CHO (Formyl) Electron-withdrawing group; enhances crosslinking reactivity. Photoresists, imaging materials
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide -N(CH₃)₂ (Dimethylamino) Electron-donating group; strong fluorescence (λabs: 475 nm, λem: 605 nm). Mitochondrial probes, nucleic acid staining
1-Methyl-4-(4-methylstyryl)pyridinium 4-methylbenzenesulfonate -CH₃ (Methyl) Hydrophobic; promotes non-linear optical (NLO) activity. NLO materials, crystal engineering
1-Methyl-4-(4-morpholinostyryl)pyridinium 2,4,5-trichlorobenzenesulfonate -Morpholino Electron-donating heterocycle; improves solubility in polar solvents. Organic semiconductors
1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate -NO₂ (Nitro) Strong electron-withdrawing group; stabilizes charge-transfer complexes. High-energy materials

Key Observations :

  • Electron-withdrawing groups (e.g., -CHO, -NO₂) increase electrophilicity, enabling applications in crosslinking (SBQ resins) or explosives.
  • Electron-donating groups (e.g., -N(CH₃)₂, morpholino) enhance fluorescence and charge-transfer efficiency, making them suitable for bioimaging .

Physicochemical Properties

Optical Properties
  • Dimethylamino-substituted: High molar extinction coefficient (ε = 45,000 cm⁻¹M⁻¹ in MeOH) and Stokes shift (~130 nm), ideal for fluorescence microscopy .
  • Nitro-substituted : Strong absorption in visible range due to charge-transfer transitions, relevant for optoelectronic devices .
Thermal Stability
  • SBQ : Stability inferred from industrial use in high-temperature screen printing processes.
  • Dimethylamino-substituted: Melting point ~261°C, suitable for solid-state applications .
  • Methyl-substituted : Crystallizes in triclinic system (P1 space group), with thermal stability up to 250°C .

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